molecular formula C17H18N2O3S2 B2805743 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide CAS No. 955727-83-0

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

Cat. No. B2805743
M. Wt: 362.46
InChI Key: VHDBXXOPFGTIOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H18N2O3S2 and its molecular weight is 362.46. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Biological Activity

Studies on derivatives of tetrahydroisoquinoline, similar to the compound of interest, have primarily focused on their ability to inhibit enzymes such as phenylethanolamine N-methyltransferase (PNMT) and their selectivity towards alpha(2)-adrenoceptor. These studies indicate that specific structural modifications on the tetrahydroisoquinoline scaffold can significantly enhance enzyme inhibitory potency and selectivity, potentially offering therapeutic value in conditions related to enzyme activity. The research by Grunewald et al. (2005) exemplifies this by synthesizing compounds with high PNMT inhibitory potency and selectivity, demonstrating the importance of structural features in crossing biological barriers and targeting specific enzymes (G. L. Grunewald, F. A. Romero, K. R. Criscione, 2005).

Synthetic Methodologies and Chemical Reactions

The synthesis and structural study of tetrahydroisoquinoline derivatives also provide insights into their applications in chemical synthesis. Bougheloum et al. (2013) discussed the synthesis of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide using a specific catalytic method, highlighting the role of catalysts in achieving high yields and the significance of intramolecular and intermolecular interactions in determining the molecular structure of such compounds (Chafika Bougheloum, C. Barbey, M. Berredjem, A. Messalhi, N. Dupont, 2013).

properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c20-17(13-3-4-13)19-8-7-12-5-6-15(10-14(12)11-19)18-24(21,22)16-2-1-9-23-16/h1-2,5-6,9-10,13,18H,3-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDBXXOPFGTIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

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